N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline
Description
Properties
IUPAC Name |
N-[2-(2-methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO2/c1-20-10-6-7-16-25(20)28-21(2)19-26-23-14-8-15-24(18-23)27-17-9-13-22-11-4-3-5-12-22/h3-8,10-12,14-16,18,21,26H,9,13,17,19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYJLCSSEFATHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C)CNC2=CC(=CC=C2)OCCCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Nucleophilic Aromatic Substitution and Etherification
Step 1: Preparation of 3-Amino-6-bromo-4-methylpyridine
- Method: Reduction of 2-bromo-4-methyl-5-nitropyridine using catalytic hydrogenation.
- Reaction Conditions: Hydrogen gas in the presence of Raney nickel in tetrahydrofuran (THF) at room temperature.
- Yield: Approximately 93%, with purification via silica gel chromatography.
- Notes: This step is crucial for obtaining the amino pyridine intermediate, which serves as a precursor for further functionalization.
Step 2: Formation of the Amino Intermediate
- Method: Reduction of nitro groups using iron powder and ammonium chloride in water at 90°C.
- Reaction Conditions: Stirring at 90°C for 1.25 hours.
- Outcome: Formation of 6-bromo-4-methylpyridin-3-amine, which retains the bromine for subsequent coupling.
Step 3: Etherification to Introduce Phenylpropoxy Group
- Method: Nucleophilic substitution of the amino pyridine with 3-phenylpropyl bromide or chloride.
- Reaction Conditions: Reflux in polar aprotic solvents like dichloromethane or ethanol, possibly with base catalysts such as potassium carbonate.
- Notes: This step attaches the phenylpropoxy moiety to the pyridine ring.
Step 4: Coupling with 2-(2-Methylphenoxy)propyl Derivative
- Method: Nucleophilic displacement of the bromide with 2-(2-methylphenoxy)propylamine or related derivatives.
- Reaction Conditions: Use of suitable bases like potassium tert-butoxide in DMF or DMSO at elevated temperatures (~80°C).
Alternative Route: Direct Ether Formation via Williamson Synthesis
- Reacting phenolic compounds with alkyl halides under basic conditions to form ether linkages.
- Reaction Conditions: Use of potassium carbonate in acetone or acetonitrile, refluxed for 16 hours.
- Advantages: High regioselectivity and yields when optimized.
Final Assembly: Reductive or Coupling Reactions
- The amino group on the pyridine core can be coupled with the aniline derivative via reductive amination or amide bond formation.
- Reaction Conditions: Use of coupling agents like EDCI or DCC in anhydrous solvents, with catalytic amounts of DMAP.
Data Table Summarizing Preparation Methods
| Step | Starting Material | Reagents & Conditions | Product | Yield | Notes |
|---|---|---|---|---|---|
| 1 | 2-bromo-4-methyl-5-nitropyridine | Raney Ni, H2, THF | 6-bromo-4-methylpyridin-3-amine | 93% | Catalytic hydrogenation |
| 2 | 6-bromo-4-methylpyridin-3-amine | Fe, NH4Cl, H2O, 90°C | Amino pyridine | 97.4% | Reduction of nitro group |
| 3 | Amino pyridine | Phenylpropyl halide | Phenylpropoxy pyridine | Variable | Etherification via Williamson synthesis |
| 4 | Phenolic compound | 2-(2-Methylphenoxy)propyl halide | Final ether linkage | High | Nucleophilic substitution |
Research Findings and Optimization Notes
- Reaction Temperatures: Typically between 50°C and 80°C for reduction and etherification steps.
- Catalysts & Reagents: Raney nickel for hydrogenation; iron powder and ammonium chloride for nitro reduction; potassium carbonate or similar bases for ether formation.
- Purification: Silica gel chromatography and recrystallization are standard for isolating pure intermediates.
- Yield Optimization: Use of excess reagents, controlled temperatures, and inert atmospheres improve yields.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline can undergo various chemical reactions, including:
Oxidation: The phenoxy and phenylpropoxy groups can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of nitro or sulfonic acid derivatives.
Scientific Research Applications
Chemistry
N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline serves as a crucial building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, making it useful in the development of new compounds with desired properties.
Synthesis Techniques
The synthesis typically involves multi-step organic reactions, including:
- Alkylation : Reacting 2-methylphenol with 1-bromo-2-chloropropane to create intermediates.
- Reactions with Basic Conditions : Using solvents like dichloromethane or toluene and catalysts such as potassium carbonate for final product formation.
Biological Research
Research has indicated potential biological activities of this compound, particularly in:
- Antimicrobial Properties : Investigated for effectiveness against various bacterial strains.
- Anticancer Activity : Studies are exploring its ability to inhibit cancer cell growth through specific molecular interactions.
Pharmaceutical Applications
This compound is being explored as a pharmaceutical intermediate. Its structural characteristics may contribute to the development of new therapeutic agents targeting specific diseases.
Industrial Applications
This compound is utilized in the production of specialty chemicals and materials, particularly in biopharma production and clinical diagnostics. Its unique properties make it suitable for various applications in the chemical industry.
Uniqueness
The specific positioning of the phenoxy and phenylpropoxy groups in this compound contributes to its distinct reactivity and biological properties compared to similar compounds.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibitory effects, suggesting potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Properties
Research focused on the compound's ability to induce apoptosis in cancer cells. In vitro assays demonstrated that it effectively reduced cell viability in several cancer cell lines, highlighting its potential role in cancer therapeutics.
Mechanism of Action
The mechanism of action of N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline involves its interaction with specific molecular targets. The phenoxy and phenylpropoxy groups may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- The 3-phenylpropoxy chain in the target compound introduces extended conjugation vs. shorter chains (e.g., 2-phenoxyethoxy in ), which may enhance aromatic stacking interactions .
- Electronic Effects: Chlorophenyl derivatives (e.g., 72a/b/c in ) exhibit electron-withdrawing effects, altering reactivity and binding affinity compared to electron-donating groups like methoxy or methylphenoxy.
Key Research Findings
Steric vs. Electronic Trade-offs :
- Bulkier substituents (e.g., sec-butyl in ) hinder crystallization but improve lipid membrane penetration, whereas smaller groups (methyl) favor solubility .
Catalytic Efficiency :
Aromatic Interactions :
- Extended alkoxy chains (e.g., 3-phenylpropoxy) may enhance binding to aromatic receptors via π-π stacking, a feature absent in shorter-chain analogs .
Biological Activity
N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline is an organic compound with significant potential in biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data and case studies.
Overview of the Compound
This compound is categorized as an aniline derivative, characterized by its unique structural features, including a phenoxy group and a phenylpropoxy group. These functional groups are believed to enhance the compound's solubility and reactivity, potentially influencing its biological activity .
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity . A study demonstrated its effectiveness against various bacterial strains, suggesting a mechanism involving disruption of bacterial cell membranes . The compound's structure allows for interaction with microbial enzymes, inhibiting their function.
Anticancer Potential
In vitro studies have shown that this compound may possess anticancer properties . It has been observed to induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways. The phenoxy and phenylpropoxy groups may interact with specific receptors or enzymes involved in cell signaling, leading to increased apoptosis rates .
The biological activity of this compound is largely attributed to its interaction with molecular targets :
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular functions.
- Receptor Modulation : It can bind to specific receptors, altering signaling pathways that regulate cell growth and apoptosis.
These interactions highlight the compound's potential as a therapeutic agent in various diseases.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[2-(2-Methylphenoxy)ethyl]-3-(3-phenylpropoxy)aniline | Ethyl instead of propyl group | Moderate antimicrobial activity |
| N-[2-(3-Methylphenoxy)butyl]-3-(3-phenylpropoxy)aniline | Butyl group | Enhanced anticancer properties |
| N-[2-(2-Methylphenoxy)propyl]-3-(4-phenylpropoxy)aniline | Different positioning of phenyl group | Reduced efficacy compared to target compound |
The positioning and nature of substituents significantly influence the biological activities of these compounds.
Case Studies
- Antimicrobial Efficacy Study : A laboratory analysis tested the antimicrobial effects against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating promising antimicrobial potential .
- Cancer Cell Line Investigation : In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent increase in apoptosis markers, including caspase activation. This suggests that this compound could be further explored as a candidate for cancer therapy .
Q & A
Basic Synthesis and Structural Characterization
Q: What are the common synthetic routes for preparing N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline , and how can structural confirmation be achieved? A:
- Synthetic Routes :
- Nucleophilic Substitution : Alkylation of the aniline nitrogen using 2-(2-methylphenoxy)propyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
- Buchwald-Hartwig Coupling : Palladium-catalyzed coupling of aryl halides with secondary amines for introducing the 3-phenylpropoxy group .
- Structural Confirmation :
- NMR : Key signals include aromatic protons (δ 6.5–7.5 ppm), methylphenoxy groups (δ 2.2–2.4 ppm for CH₃), and propoxy chain protons (δ 3.5–4.2 ppm) .
- FT-IR : Alkyne stretches (if intermediates are used) at ~2,125 cm⁻¹ and ether C-O stretches at ~1,200 cm⁻¹ .
Advanced Reaction Optimization
Q: How can researchers optimize reaction yields and purity for intermediates like 3-(3-phenylpropoxy)aniline ? A:
-
Catalytic Systems : Use Pd(dppf)₂Cl₂ for Suzuki-Miyaura coupling to minimize side reactions (e.g., deborylation) .
-
Purification : Flash chromatography with ethyl acetate/hexane (30:70) resolves regioisomers; chiral separation via HPLC (Chiralpak® OD column) achieves >98% enantiomeric excess .
-
Yield Data :
Step Catalyst Solvent Yield (%) Purity (%) Boronate Formation Pd(OAc)₂ Dioxane 95 >95 Coupling Reaction Pd(dppf)₂Cl₂ H₂O/Dioxane 96 >98
Contradictory Data in Byproduct Analysis
Q: How should researchers address discrepancies in byproduct identification during synthesis? A:
- Common Byproducts :
- N-Alkylation Over-Oxidation : Detect via LC-MS (e.g., m/z 428.3 for unexpected hydroxylated derivatives) .
- Residual Palladium : Quantify using ICP-MS; aim for <10 ppm to avoid toxicity concerns .
- Mitigation Strategies :
- Temperature Control : Maintain reactions at 55–95°C to suppress thermal decomposition .
- Scavengers : Add silica-supported thiourea to adsorb Pd residues post-reaction .
Stereochemical Challenges in Chiral Centers
Q: What methodologies are effective for resolving stereoisomers in derivatives of this compound? A:
- Chiral Chromatography : Use Chiralpak® OD with 20% MeOH-DMEA in CO₂ (5 mL/min, 100 bar) to separate diastereomers (Rt = 1.6–2.4 min) .
- Crystallization : Recrystallize from hexane/ethyl acetate to isolate enantiopure crystals (≥98% ee) .
Stability and Degradation Under Experimental Conditions
Q: How does This compound degrade under acidic/basic conditions? A:
- Stability Studies :
- Storage Recommendations : Store at –20°C under N₂ to prevent hydrolysis/oxidation .
Computational Modeling for Property Prediction
Q: Can computational tools predict logP, solubility, or binding affinities for this compound? A:
- logP Prediction : Use ChemAxon or Molinspiration ; experimental logP ≈ 4.2 (octanol/water) aligns with phenyl-rich structure .
- Solubility : MD simulations suggest poor aqueous solubility (<0.1 mg/mL); use DMSO or ethanol for in vitro assays .
Analytical Method Validation
Q: How to validate HPLC/GC methods for quantifying this compound in complex matrices? A:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
